molecular formula C19H11IO2 B12593454 2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one CAS No. 878199-42-9

2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one

Cat. No.: B12593454
CAS No.: 878199-42-9
M. Wt: 398.2 g/mol
InChI Key: FPZJUIJHGNXYIF-UHFFFAOYSA-N
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Description

2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one is a complex organic compound with the molecular formula C19H11IO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one typically involves the iodination of 3-phenyl-1H-naphtho[2,1-B]pyran-1-one. This process can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthopyran derivatives, while oxidation and reduction can produce a range of oxidized and reduced products, respectively .

Scientific Research Applications

2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

878199-42-9

Molecular Formula

C19H11IO2

Molecular Weight

398.2 g/mol

IUPAC Name

2-iodo-3-phenylbenzo[f]chromen-1-one

InChI

InChI=1S/C19H11IO2/c20-17-18(21)16-14-9-5-4-6-12(14)10-11-15(16)22-19(17)13-7-2-1-3-8-13/h1-11H

InChI Key

FPZJUIJHGNXYIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC4=CC=CC=C43)I

Origin of Product

United States

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